Aramchol -

Aramchol

Catalog Number: EVT-8629175
CAS Number:
Molecular Formula: C44H79NO5
Molecular Weight: 702.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Aramchol has been explored through multiple methods aimed at improving efficiency and product quality. One notable method involves the acylation of cholic acid using mesyl chloride or tosyl chloride to protect the 3-hydroxy group, followed by a series of reactions including:

  1. Formation of 3-hydroxy protected compound: Cholic acid is treated with mesyl chloride to obtain a protected intermediate.
  2. Introduction of azide: The protected compound is reacted with sodium azide, followed by reduction using palladium on carbon to yield 3-amino cholic acid.
  3. Conjugation with arachidic acid: Finally, 3-amino cholic acid is conjugated with arachidic acid using coupling agents to form Aramchol.

This method emphasizes high yield and scalability while minimizing impurities that complicate purification processes .

Molecular Structure Analysis

The molecular structure of Aramchol can be represented as follows:

  • Chemical Formula: C₃₁H₅₃N₃O₃
  • Molecular Weight: 493.77 g/mol

The structure features a bile acid backbone with an amide linkage to an arachidyl group, which contributes to its unique biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets .

Chemical Reactions Analysis

Aramchol undergoes several chemical reactions that are critical for its synthesis and function:

  1. Acylation Reactions: These reactions involve the introduction of the arachidyl group through acylation of the cholic acid derivative.
  2. Reduction Reactions: The azide intermediate undergoes reduction to form the amine, which is essential for forming the final product.
  3. Hydrolysis: In some synthetic routes, hydrolysis is used to convert esters back to acids, ensuring the correct functional groups are present for biological activity.

These reactions are carefully controlled to optimize yield and minimize the formation of unwanted byproducts .

Mechanism of Action

Aramchol exerts its pharmacological effects primarily through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1 expression in hepatic cells, Aramchol reduces the synthesis of monounsaturated fatty acids, leading to decreased lipid accumulation in the liver.

This mechanism has been demonstrated in various studies where Aramchol administration resulted in significant reductions in liver fat content and fibrosis markers in animal models. Additionally, it promotes cholesterol efflux and modulates gene expressions related to lipid metabolism .

Physical and Chemical Properties Analysis

Aramchol displays several important physical and chemical properties:

These properties are essential for optimizing Aramchol's formulation for clinical use .

Applications

Aramchol is primarily being investigated for its therapeutic applications in liver diseases, particularly:

  • Non-Alcoholic Steatohepatitis (NASH): Clinical trials are underway to evaluate its efficacy in reducing liver fat and fibrosis associated with NASH.
  • Liver Fibrosis: Preclinical studies indicate potential antifibrotic effects through modulation of hepatic stellate cell activity.

Furthermore, ongoing research aims to explore additional applications in metabolic disorders linked to lipid dysregulation .

Introduction to Aramchol as a Therapeutic Agent

Historical Development and Rationale for Synthesis

Aramchol (arachidyl amido cholanoic acid) originated from research into novel compounds for cholesterol gallstone dissolution. Initial investigations focused on fatty acid-bile acid conjugates as a strategy to enhance cholesterol solubility in bile. Researchers hypothesized that conjugating a bile acid with a fatty acid would yield molecules combining the cholesterol-solubilizing properties of phospholipid components with the enterohepatic cycling advantages of bile acids. This led to the creation of a synthetic family termed Fatty Acid-Bile Acid Conjugates [2].

Early in vitro studies demonstrated that FABACs with longer acyl chains (C16-C22) potently inhibited cholesterol crystallization in model and native human biles. At 5 mM, these conjugates almost completely prevented crystallization for 21 days. Crucially, animal studies revealed an unexpected secondary effect: ingested FABACs, particularly arachidic acid (C20) conjugated to cholic acid, significantly reduced liver fat infiltration in rodents fed lithogenic diets, independent of gallstone prevention. This serendipitous discovery shifted the therapeutic focus towards fatty liver disorders, specifically non-alcoholic fatty liver disease and its inflammatory subtype, non-alcoholic steatohepatitis [2] [3].

The rationale for developing Aramchol for fatty liver diseases stemmed from the unmet need for safe, effective pharmacological agents. Given the intimate link between hepatic steatosis, insulin resistance, and dyslipidemia in metabolic syndrome, Aramchol’s dual impact on lipid metabolism—observed as reduced hepatic triglyceride accumulation and improved metabolic parameters in preclinical models—positioned it as a promising candidate. Its composition from endogenous compounds (cholic acid and arachidic acid) further suggested a favorable tolerability profile, supporting its progression into clinical development [3] [5] [7].

Table 1: Key Milestones in Aramchol Development

Time PeriodDevelopment PhaseKey Finding or Action
Early 2000sPreclinical DiscoveryFABACs synthesized and shown to inhibit cholesterol crystallization in vitro and in vivo; Aramchol identified for reducing hepatic steatosis in animal models [2] [9]
2003–2008Mechanism ElucidationDemonstrated oral Aramchol prevents/reverses diet-induced fatty liver in rodents; linked to metabolic improvements [3]
2014Clinical Proof-of-ConceptPhase 2a trial (NCT01094158) showed significant liver fat reduction in humans with non-alcoholic fatty liver disease after 3 months [5]
2019 onwardAdvanced Clinical DevelopmentPhase 2b (ARMOR trial) and Phase 3 (ARREST trial, NCT04104321) initiated for non-alcoholic steatohepatitis with fibrosis [6] [7]

Classification Within Fatty Acid-Bile Acid Conjugates (FABACs)

Aramchol is classified as a first-in-class synthetic Fatty Acid-Bile Acid Conjugate. Structurally, it consists of a saturated 20-carbon fatty acid chain (arachidic acid) linked via a stable amide bond to the 3β-hydroxyl position of the bile acid cholic acid (3β-arachidyl amido, 7α,12α-dihydroxy-5β-cholan-24-oic acid). This conjugation yields a molecule with a molecular weight of 702.118 g/mol and the chemical formula C₄₄H₇₉NO₅ [3].

FABACs constitute a distinct pharmacological class. Unlike conventional bile acid therapeutics (e.g., ursodeoxycholic acid or obeticholic acid), which are either naturally occurring or semi-synthetic bile acid derivatives, FABACs are fully synthetic hybrids. The amide bond in Aramchol is critical for its metabolic stability and resistance to bacterial deconjugation in the intestine, ensuring intact absorption and efficient enterohepatic cycling. Pharmacokinetic studies in hamsters confirmed that FABACs are absorbed, detectable in portal and systemic blood, and actively secreted into bile at concentrations 2–3 times higher than blood levels. This hepatotropic distribution is essential for its liver-targeted effects [2] [3].

Among FABACs, Aramchol’s efficacy is chain-length dependent. Early screening showed conjugates with longer fatty acid chains (C16-C22) exhibited superior anti-crystallization and anti-steatotic effects compared to shorter chains (C6-C14). Arachidic acid (C20) was selected as optimal, balancing potency with physicochemical properties. Functionally, Aramchol differs from other liver-directed agents (e.g., farnesoid X receptor agonists or peroxisome proliferator-activated receptor gamma agonists) by primarily targeting enzymes involved in fatty acid desaturation and cholesterol transport, rather than nuclear receptors [2] [7] [3].

Properties

Product Name

Aramchol

IUPAC Name

4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C44H79NO5

Molecular Weight

702.1 g/mol

InChI

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)

InChI Key

SHKXZIQNFMOPBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.